Di-tert-pentyl disulphide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

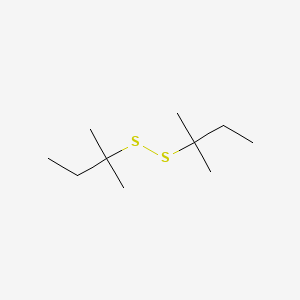

2D Structure

3D Structure

Properties

CAS No. |

34965-30-5 |

|---|---|

Molecular Formula |

C10H22S2 |

Molecular Weight |

206.4 g/mol |

IUPAC Name |

2-methyl-2-(2-methylbutan-2-yldisulfanyl)butane |

InChI |

InChI=1S/C10H22S2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3 |

InChI Key |

OGTZMPFMCIZSIB-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)SSC(C)(C)CC |

Canonical SMILES |

CCC(C)(C)SSC(C)(C)CC |

Other CAS No. |

34965-30-5 |

Origin of Product |

United States |

Initiation:at Elevated Temperatures, the Molecule Absorbs Sufficient Thermal Energy to Overcome the S S Bond Dissociation Energy, Leading to the Formation of Two Tert Pentylthiyl Radicals T C₅h₁₁s• . This is the Primary Initiation Step. a Competing, but Less Favorable, Initiation Pathway Involves the Cleavage of a C S Bond to Form a Tert Pentyl Radical and a Tert Pentylpersulfenyl Radical.

Primary Initiation: C₅H₁₁-S-S-C₅H₁₁ → 2 t-C₅H₁₁S•

Secondary Initiation: C₅H₁₁-S-S-C₅H₁₁ → t-C₅H₁₁• + •S-S-C₅H₁₁

The relative weakness of the S-S bond makes the first pathway the predominant initiation step.

Table 1: Typical Bond Dissociation Energies (BDE) in Aliphatic Disulfides

Data extrapolated from general values for organic molecules. wikipedia.orgresearchgate.netyoutube.com

Propagation:the Highly Reactive Tert Pentylthiyl Radicals Can Participate in Several Subsequent Reactions, Propagating the Chain Reaction:

Hydrogen Abstraction: The thiyl radical can abstract a hydrogen atom from another di-tert-pentyl disulphide molecule to form tert-pentyl mercaptan (t-C₅H₁₁SH) and a carbon-centered radical.

t-C₅H₁₁S• + C₅H₁₁-S-S-C₅H₁₁ → t-C₅H₁₁SH + (C₁₀H₂₁S₂)•

β-Scission: The tert-pentylthiyl radical itself can undergo further fragmentation, although this is less common. More significantly, carbon-centered radicals formed during propagation can undergo β-scission to yield stable alkenes and a smaller radical. For example, a radical formed on the pentyl chain could eliminate isobutylene.

Termination:the Chain Reaction is Terminated when Radicals Combine to Form Stable, Non Radical Products.

Radical Recombination: Two tert-pentylthiyl radicals can recombine to reform the starting disulfide.

2 t-C₅H₁₁S• → C₅H₁₁-S-S-C₅H₁₁

Disproportionation: Two radicals can react where one abstracts a hydrogen from the other, leading to a thiol and a thioketone or other unsaturated sulfur species, though this is less common for tertiary radicals.

Table 2: Expected Products from Thermal Decomposition of Di-tert-pentyl Disulphide

Rearrangement Mechanisms

Under thermal stress, in addition to decomposition, disulfides can undergo rearrangement reactions. These rearrangements typically involve the exchange of alkyl or aryl groups between disulfide molecules, a process often referred to as disulfide scrambling or exchange.

The mechanism for thermal rearrangement is also radical-mediated. The initial homolytic cleavage of the S-S bond produces thiyl radicals. In a mixture of different disulfides (e.g., RSSR and R'SSR'), these radicals can recombine in new ways to form unsymmetrical disulfides (RSSR').

Reaction: RSSR + R'SSR' ⇌ 2 RSSR'

For a pure sample of this compound, this type of scrambling would not result in a new product unless isotopic labeling was used. However, intramolecular rearrangements are theoretically possible, though less documented for simple aliphatic disulfides under purely thermal conditions. More complex allylic disulfides are known to undergo desulfurative rearrangements, but this mechanism is not directly applicable to saturated alkyl disulfides like this compound. nih.gov The dominant thermal process for this compound remains decomposition via S-S bond cleavage.

Computational Chemistry and Theoretical Studies of Di Tert Pentyl Disulphide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties and reactivity of molecules like di-tert-pentyl disulphide. mdpi.com DFT methods allow for the accurate calculation of molecular structures, energies, and various spectroscopic parameters, providing valuable insights that complement experimental findings. mdpi.comresearchgate.net Different functionals, such as B3LYP and PBE0, are widely used for studying reaction mechanisms and molecular spectroscopy. mdpi.com

Electronic Structure and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations solve the Kohn-Sham equations to provide an accurate representation of the electronic structure. mdpi.com The process involves finding the minimum energy conformation on the potential energy surface.

Key geometric parameters that can be determined include:

S-S bond length: This is a critical parameter in disulphides, influencing their stability and reactivity.

C-S-S bond angle: This angle provides insight into the steric and electronic environment around the disulphide bond.

The electronic structure analysis from DFT provides information about the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is fundamental to understanding the molecule's reactivity, as regions with high electron density are often susceptible to electrophilic attack, while regions with low electron density are prone to nucleophilic attack. researchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and shape of these orbitals are key indicators of the molecule's chemical reactivity and kinetic stability. researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters for this compound, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Vibrational Frequencies (IR and Raman): DFT can calculate the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to assign the observed spectral bands to specific molecular vibrations. researchgate.net

NMR Chemical Shifts: While more computationally intensive, DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). rsc.org This can be a valuable tool for confirming the structure of the molecule and for understanding how the electronic environment influences the magnetic shielding of different nuclei. rsc.org

The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set used in the calculations. researchgate.net

Simulation of Reaction Pathways and Transition States

A significant application of DFT is the simulation of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for a given reaction. researchgate.net This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. researchgate.netresearchgate.net

For this compound, this could include studying:

Homolytic cleavage of the S-S bond: This is a common reaction for disulphides, leading to the formation of two thiyl radicals. DFT can be used to calculate the bond dissociation energy (BDE) of the S-S bond, providing a measure of its strength.

Nucleophilic or electrophilic attack: DFT can model the reaction of this compound with various reagents to understand its reactivity profile. For instance, the reaction with a nucleophile would likely involve attack at one of the sulfur atoms.

These simulations provide a detailed, atomistic view of the reaction mechanism, which can be difficult to obtain through experimental methods alone. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the different shapes it can adopt in various environments. nih.gov

The core of an MD simulation is the numerical integration of Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. frontiersin.org The simulation generates a trajectory that describes the positions and velocities of the atoms over time. Analysis of this trajectory can reveal:

Conformational landscape: By sampling a wide range of conformations, MD simulations can identify the most stable and frequently occurring shapes of the molecule. nih.gov

Flexibility and dynamics: The simulations can show how different parts of the molecule move and fluctuate, providing information about its flexibility. plos.org For this compound, this would include the rotation around the C-S and S-S bonds.

Solvent effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of the disulphide.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, which encompass a broader range of methods beyond just DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. nih.govsioc-journal.cn These methods can provide a fundamental understanding of the electronic changes that occur during a reaction. nih.gov

For instance, quantum chemical calculations can be used to:

Analyze bond breaking and formation: These calculations can track the changes in electron density as bonds are broken and formed, providing a clear picture of the chemical transformation at the molecular level. nih.gov

Study the role of catalysts: If a reaction involving this compound is catalyzed, quantum chemical calculations can be used to model the interaction of the catalyst with the substrate and to understand how the catalyst lowers the activation energy of the reaction.

These calculations can be performed in the gas phase or with the inclusion of solvent effects to provide a more realistic model of the reaction environment. escholarship.org

Cheminformatics Approaches in Disulphide Research

Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. frontiersin.org In the context of disulphide research, including this compound, cheminformatics approaches can be applied to:

Database mining and analysis: Large chemical databases can be searched for compounds containing the disulphide moiety to identify trends in their properties, reactivity, and biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies: These methods aim to build mathematical models that correlate the chemical structure of a molecule with its biological activity or physical properties. frontiersin.org For a series of disulphides, QSAR/QSPR models could be developed to predict properties like toxicity, solubility, or reactivity based on calculated molecular descriptors.

Virtual screening: If a particular biological target for disulphides is known, cheminformatics tools can be used to screen large libraries of virtual compounds to identify potential new lead structures. frontiersin.org

By leveraging the vast amount of available chemical data, cheminformatics can accelerate the discovery and development of new disulphide-containing compounds with desired properties.

Reaction Mechanisms and Chemical Reactivity of Di Tert Pentyl Disulphide

Thiyl Radical Generation and Reactivity

The formation of tert-pentyl thiyl radicals (t-C₅H₁₁S•) is a key feature of the reactivity of di-tert-pentyl disulphide. These radical species are highly reactive intermediates that can participate in a variety of subsequent reactions.

Photochemical Cleavage Mechanisms

The sulfur-sulfur bond in this compound is susceptible to cleavage upon exposure to ultraviolet (UV) radiation, a process known as photolysis. osti.govrsc.org This absorption of UV light excites the molecule to a higher energy electronic state. The proposed mechanism involves the molecule's transition from its ground state (S₀) to an excited singlet state (S₁). From this state, the molecule can undergo intersystem crossing to a triplet state (T₂) or internal conversion to another excited singlet state (S₂). rsc.org Regardless of the precise pathway, these excited states are unstable, leading to the homolytic cleavage of the comparatively weak S-S bond. osti.govnih.gov This cleavage results in the formation of two tert-pentyl thiyl radicals. osti.gov

The efficiency of this photochemical cleavage can be dependent on the wavelength of the UV light used. Shorter wavelengths (below 250 nm) are generally more effective at inducing S-S bond scission over C-S bond cleavage in simple dialkyl disulphides. osti.gov

Radical Addition Reactions and Chain Propagations

Once generated, tert-pentyl thiyl radicals can readily participate in addition reactions, particularly with unsaturated molecules like alkenes and alkynes. wikipedia.orgacsgcipr.org This process, often referred to as a thiol-ene or thiol-yne reaction, proceeds via a radical chain mechanism. wikipedia.orgfiveable.me

The mechanism involves the following key steps:

Addition: The thiyl radical (t-C₅H₁₁S•) adds across the double or triple bond of an unsaturated substrate. This addition is typically anti-Markovnikov, meaning the sulfur atom attaches to the less substituted carbon, resulting in a more stable carbon-centered radical intermediate. wikipedia.orgacsgcipr.org

Chain Propagation: The newly formed carbon-centered radical can then abstract a hydrogen atom from a suitable donor, such as a thiol molecule, to form the final thioether product and a new thiyl radical, which continues the chain reaction. fiveable.meresearchgate.net Alternatively, in the absence of a good hydrogen donor, the carbon radical might react with another molecule of this compound.

Termination: The chain reaction terminates when two radical species combine. researchgate.net

The reversibility of the initial thiyl radical addition can also be utilized to catalyze the cis-trans isomerization of alkenes. wikipedia.orgresearchgate.net

Redox Chemistry of the Disulphide Bond

The disulfide linkage is inherently redox-active, allowing for its interconversion with the corresponding thiol, tert-pentyl thiol. This redox chemistry is fundamental to the function of many sulfur-containing molecules in biological and chemical systems. nih.govlibretexts.orglibretexts.org

Interconversion with Thiol Groups

The reaction between a disulfide and a thiol is known as thiol-disulfide exchange. consensus.appnih.govnih.gov This is a reversible process where a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the this compound bond. acs.orgnih.gov

Oxidation and Reduction Pathways

The disulfide bond in this compound represents an oxidized state of sulfur. It can be further oxidized or reduced through various chemical pathways.

Reduction Pathways: this compound can be reduced to form two equivalents of tert-pentyl thiol. This is a common transformation that can be achieved using various reducing agents. In laboratory settings, reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) are often employed for this purpose. libretexts.org In biological contexts, this reduction is often enzymatically catalyzed and may involve reducing equivalents from cofactors like NADH or NADPH. libretexts.org

Oxidation Pathways: The sulfur atoms in the disulfide bond can be further oxidized to higher oxidation states. Reaction with one equivalent of an oxidizing agent, such as hydrogen peroxide or a peroxy acid, can yield the corresponding di-tert-pentyl thiosulfinate (t-C₅H₁₁S(O)S-t-C₅H₁₁). nih.govresearchgate.net The use of a stronger oxidizing agent or excess oxidant can lead to the formation of the di-tert-pentyl thiosulfonate (t-C₅H₁₁S(O)₂S-t-C₅H₁₁). researchgate.net Further oxidation under harsh conditions can ultimately cleave the S-S bond to produce sulfonic acids. google.com The hindered nature of the tert-pentyl groups can make these compounds more stable than their less-substituted hydrocarbon analogues. researchgate.net

Nucleophilic and Electrophilic Reactions Involving Disulphide Linkages

The sulfur atoms in the this compound bond possess lone pairs of electrons but are also part of a relatively weak, polarizable bond, allowing them to act primarily as electrophilic centers. ub.edudigitellinc.com

The disulfide bond is susceptible to attack by a wide range of nucleophiles. This electrophilic character is the basis for the thiol-disulfide exchange reaction discussed previously, where a thiolate acts as the nucleophile. libretexts.orglibretexts.org Other potent nucleophiles can also cleave the disulfide bond. For example, trivalent phosphorus compounds, such as phosphines, can attack one of the sulfur atoms in an SN2-type reaction, leading to the scission of the S-S bond. nih.gov Similarly, nucleophiles like hydroxide (B78521) (OH⁻) or cyanide (CN⁻) ions can attack the electrophilic sulfur, resulting in cleavage of the disulfide. ub.edu

While disulfide bonds are typically viewed as electrophiles, under specific circumstances where the disulfide is held in close proximity to an electrophilic center within the same molecule, it can be forced to act as a nucleophile. digitellinc.com However, for intermolecular reactions, the predominant reactivity of this compound is characterized by the electrophilicity of its sulfur atoms. The rate of these nucleophilic attacks can be influenced by the steric bulk of the tert-pentyl groups, which may hinder the approach of the nucleophile to the sulfur center. nih.gov

Table of Mentioned Compounds

Thermal Decomposition and Rearrangement Mechanisms of this compound

The thermal stability and decomposition pathways of this compound are critical for understanding its reactivity under elevated temperatures. While specific, detailed experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, its behavior can be reliably inferred from the well-established principles of organic disulfide pyrolysis and data from structurally analogous compounds, such as di-tert-butyl disulphide. researchgate.netresearchgate.net

The pyrolysis of organic materials involves the breaking of chemical bonds through the application of heat, often leading to the formation of smaller, more volatile molecules or radical species. wikipedia.org For aliphatic disulfides, the sulfur-sulfur (S-S) bond is typically the most labile, possessing a lower bond dissociation energy compared to the carbon-sulfur (C-S) and carbon-carbon (C-C) bonds within the molecule. wikipedia.orgrsc.org This inherent weakness dictates the primary decomposition pathway.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is proposed to proceed via a free-radical chain mechanism, initiated by the homolytic cleavage of the S-S bond.

Polymer Chemistry and Materials Science Applications of Di Tert Pentyl Disulphide

Advanced Polymer Systems Utilizing Disulphide Bonds

The dynamic nature of the disulfide bond (S-S) has led to its incorporation in advanced polymer systems to create materials with novel functionalities, such as reprocessability and self-healing capabilities. nih.gov

Disulfide bonds can undergo exchange reactions, particularly at elevated temperatures. polimi.itresearchgate.net This dynamic covalent chemistry allows for the rearrangement of the polymer network. nii.ac.jp When a polymer containing disulfide crosslinks is damaged, applying a stimulus like heat can trigger disulfide metathesis or exchange reactions across the damaged interface. polimi.itnih.gov This allows the crosslinks to reform, effectively "healing" the material and restoring its mechanical properties. polimi.itmdpi.com

Research has shown that polymers incorporating disulfide bonds can be reprocessed multiple times, behaving like thermoplastics above a certain temperature while retaining the properties of a thermoset at service temperatures. researchgate.netresearchgate.net For instance, an epoxidized natural rubber cured with a disulfide-containing agent could be ground into a powder and then reprocessed, recovering a majority of its initial mechanical properties. rsc.org Similarly, polysulfide sealants have demonstrated both self-healing abilities and the capacity for reshaping and reprocessing. nih.gov The efficiency of self-healing can be remarkably high, with some epoxy resin systems containing disulfide curing agents achieving healing efficiencies of up to 98%. nih.govresearchgate.net

The table below presents findings from studies on self-healing polymers based on disulfide exchange.

| Polymer System | Stimulus | Healing Conditions | Healing Efficiency | Reference |

| Epoxy Resin with Disulfide Curing Agent | Heat | 60 °C for 6 h | 98% | nih.govresearchgate.net |

| Polysulfide Sealant | Heat | 75 °C for 60 min | 91% (Tensile Strength & Elongation) | nih.gov |

| Epoxidized Natural Rubber | Heat | >150 °C | Most initial properties recovered | researchgate.netrsc.org |

| Epoxy Vitrimer with 2-aminophenyl disulfide | Heat | 100°C for 3 h | 71.5% | researchgate.net |

The introduction of disulfide bonds via curing agents is a key strategy for creating these advanced functional polymers. nih.gov The density and structure of these disulfide bonds within the polymer network significantly influence the material's performance. mdpi.commdpi.com

Increasing the density of dynamic disulfide bonds has been shown to improve the damping performance of materials. mdpi.com Furthermore, the dynamic nature of these bonds can enhance shape memory properties by facilitating the release of internal stresses and allowing the polymer chains to return to their original conformation. mdpi.com However, a very high disulfide bond density might slightly decrease the shape fixation rate. mdpi.com The balance between the dynamic disulfide bonds and the flexibility of the polymer backbone is crucial for optimizing self-healing performance. nih.gov The mobility of the polymer chains must be sufficient to allow the disulfide exchange to occur effectively at the site of damage. researchgate.net

Integration of Di-tert-pentyl Disulphide Linkages in Polymer Architectures and Composites

The integration of disulfide linkages, such as those provided by this compound, into various polymer architectures and composites is an active area of research. This strategy aims to combine the robust performance of traditional thermosets with the reprocessability and adaptability of dynamic networks.

By using disulfide-containing curing agents, it is possible to create crosslinked networks in a variety of polymers, including epoxy resins and natural rubber derivatives. nih.govresearchgate.net This approach allows for the creation of vitrimers—a class of plastics that can be reshaped like glass—from common polymers. researchgate.net The disulfide bonds act as reversible links that allow the network topology to be rearranged under thermal stimulus. nii.ac.jp

This concept has been extended to create degradable polyolefins by incorporating disulfide units into the polymer backbone during polymerization. rsc.org Such materials are responsive to redox conditions, enabling degradation through chemical reduction or thiol-disulfide exchange, which opens up possibilities for more sustainable polymer composites. The ability to create location-specific topological changes within a polymer network using disulfide chemistry could lead to the design of materials with continuous stiffness gradients, overcoming interface failure problems in composite materials. nii.ac.jp

Catalytic and Pre Catalytic Applications of Di Tert Pentyl Disulphide

Di-tert-pentyl Disulphide as a Component in Catalytic Systems

Organic disulfides, including this compound, are recognized for their versatile catalytic capabilities. nih.gov They can function as photocatalysts, hydrogen atom transfer (HAT) catalysts, cocatalysts, or initiators in a variety of photocatalytic reactions. nih.gov The central feature of their catalytic activity is the homolytic cleavage of the sulfur-sulfur bond upon photoirradiation to generate highly reactive thiyl radicals (RS•). nih.gov These radicals are adept at reversibly adding to unsaturated bonds, enabling a range of functionalization reactions under mild conditions. nih.gov

The thiyl radicals generated from the photolysis of disulfides are potent agents in both photocatalysis and hydrogen atom transfer (HAT) catalysis. nih.gov In photoredox catalysis, these thiyl radicals exhibit excellent electron transfer abilities and radical properties, making them effective HAT catalysts. nih.gov The process of hydrogen atom transfer involves the concerted movement of a proton and an electron from a substrate to an accepting species, a fundamental step in many organic transformations. acs.org

The general mechanism involves the disulfide absorbing light, leading to the formation of two thiyl radicals. These radicals can then abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction. This capability allows disulfides to catalyze a variety of reactions, including cyclizations, anti-Markovnikov additions, and isomerizations. nih.gov For instance, diphenyl disulfide has been used as a catalyst in light-induced dehalogenative reduction reactions, where the in-situ generated thiophenol acts as the active HAT catalyst. nih.gov

Beyond direct catalysis, disulfides serve as effective initiators and cocatalysts in organic photoreactions. nih.gov As initiators, the photochemically generated thiyl radicals can trigger radical polymerization or other radical-mediated transformations. Their ability to initiate reactions under mild, light-induced conditions makes them a valuable tool in "green" chemistry. nih.gov

As cocatalysts, disulfides can work in concert with other photocatalysts to enhance reaction efficiency and selectivity. For example, in certain cycloaddition reactions, a disulfide cocatalyst can facilitate a polar radical crossover cycloaddition mechanism, leading to products that are not observed in its absence. nih.gov The specific role of the disulfide often depends on the reaction conditions and the other components of the catalytic system.

Pre-sulfiding Agents for Hydrotreating Catalysts (e.g., using related di-tert-butyl polysulphides)

In the petroleum refining industry, hydrotreating catalysts are crucial for removing sulfur, nitrogen, and other impurities from hydrocarbon streams. These catalysts, typically composed of metal oxides such as molybdenum and cobalt or nickel on an alumina support, must be converted to their active sulfide (B99878) form before use. This activation process is known as presulfiding. Di-tert-butyl polysulphide (DTBPS), a compound closely related to this compound, is a widely used pre-sulfiding agent.

DTBPS is employed for the in-situ sulfidation of hydrotreating catalysts, a process carried out directly within the hydrotreating unit. rsc.org This method allows for precise control over the transformation of metal oxide species into their crystalline metallic sulfide phases. rsc.org The process typically involves drying the catalyst bed, followed by wetting with a hydrocarbon feed at a relatively low temperature. As the temperature is increased, DTBPS is injected into the feed. The DTBPS then decomposes to release hydrogen sulfide (H₂S), which reacts with the metal oxides on the catalyst surface to form the active metal sulfides. rsc.org The sulfidation is monitored by measuring the H₂S concentration in the recycle gas, with a breakthrough indicating the completion of the process. rsc.org

DTBPS offers several advantages over other sulfiding agents, such as elemental sulfur, dimethyl disulfide (DMDS), and direct injection of hydrogen sulfide.

| Sulfiding Agent | Formula | Physical State | Sulfur Content (%) | Decomposition Temperature (°C) | Key Advantages | Key Disadvantages |

| Di-tert-butyl Polysulphide (DTBPS) | (C₄H₉)₂Sₓ (x≈4-5) | Liquid | ~54 | ~180-200 | High sulfur content, relatively safe handling as a liquid | Higher cost than elemental sulfur |

| Dimethyl Disulfide (DMDS) | (CH₃)₂S₂ | Liquid | ~68 | ~200-250 | High sulfur content, widely used | Unpleasant odor, can form methane which affects hydrogen partial pressure |

| Elemental Sulfur | S₈ | Solid | 100 | Melts ~115, requires dissolution in feed | Low cost, high sulfur content | Difficult to handle (solid), can plug catalyst beds if not properly dissolved |

| Hydrogen Sulfide (H₂S) | H₂S | Gas | ~94 | N/A | Direct sulfiding agent | Extremely toxic, requires specialized handling and safety procedures |

This table provides a comparative overview of common sulfiding agents.

DTBPS is noted for having the highest sulfur content among manufactured polysulfides and is considered a safer alternative to gaseous H₂S. rsc.org

Applications in Atomic Layer Deposition (ALD) of Transition Metal Sulfides (e.g., using related di-tert-butyl disulphides)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the synthesis of materials with atomic-level precision and conformity. This technique is of growing interest for the production of two-dimensional transition metal sulfides, such as molybdenum disulfide (MoS₂), which have applications in electronics and catalysis. ucc.ie Di-tert-butyl disulfide (TBDS) has emerged as a promising sulfur precursor in the ALD of MoS₂, offering a safer alternative to the commonly used hydrogen sulfide. ucc.ie

In a plasma-enhanced ALD (PEALD) process, TBDS can be used in conjunction with a molybdenum precursor and a hydrogen plasma to deposit layered, stoichiometric MoS₂ films. ucc.ie The mechanism involves the chemisorption of the molybdenum precursor onto the substrate, followed by a hydrogen plasma step to remove ligands. The TBDS is then introduced to sulfurize the top layer, producing H₂S and isobutene as byproducts. ucc.ie The resulting MoS₂ films exhibit good crystallinity and electrical properties, comparable to those produced using H₂S. ucc.ie The use of a liquid precursor like TBDS significantly reduces the hazards and costs associated with handling toxic gases. ucc.ie

Based on a comprehensive search of the available literature, there is no specific information regarding the use of This compound as a precursor in the synthesis of two-dimensional materials such as Molybdenum Disulfide (MoS₂) or in mechanistic studies of its decomposition in Atomic Layer Deposition (ALD).

The search results consistently refer to a similar compound, Di-tert-butyl disulfide (TBDS) , for these applications. Research has been conducted on TBDS as a safer, liquid alternative to hydrogen sulfide (H₂S) in the plasma-enhanced atomic layer deposition (PEALD) of MoS₂. ucc.iefigshare.com Studies on TBDS have explored its role in sulfurizing the top layer of the material, with byproducts including H₂S and isobutene. ucc.iefigshare.com

However, as per the strict instructions to focus solely on This compound , no data or research findings are available to populate the requested article structure. The catalytic and pre-catalytic applications outlined in the prompt are not documented for this specific chemical compound in the context of MoS₂ synthesis or ALD.

Therefore, the article on "" with the specified subsections cannot be generated due to the absence of relevant scientific research and data.

Environmental Transformation and Degradation Pathways of Di Tert Pentyl Disulphide

Biodegradation Mechanisms in Environmental Compartments

Biodegradation, driven by microbial activity, is a primary mechanism for the breakdown of organic compounds in the environment. mdpi.com While specific studies on Di-tert-pentyl disulphide are limited, the metabolic pathways for analogous, simpler dialkyl disulfides, such as dimethyl disulfide (DMDS), provide insight into potential transformation routes.

Microorganisms capable of degrading organosulfur compounds utilize them as sources of carbon, sulfur, or energy. oup.comnih.gov The biodegradation of dialkyl disulfides is initiated by enzymatic cleavage of the disulfide bond. A diverse array of bacteria has been identified with the capability to degrade dimethyl disulfide, suggesting that similar organisms in soil and water could potentially metabolize this compound. nih.gov

The proposed metabolic pathways for a simple dialkyl disulfide like DMDS often involve initial oxidation or reduction steps. oup.com For instance, oxidation can yield corresponding thiolsulfinates and eventually sulfonic acids, while reduction can cleave the disulfide bond to form thiols. In the case of this compound, this would lead to the formation of tert-pentanethiol. These intermediates are typically more water-soluble and susceptible to further microbial attack, eventually being mineralized to carbon dioxide, water, and sulfate. wur.nl

Bacterial consortia have been shown to be highly effective in the complete removal of compounds like DMDS, reducing them to less harmful substances such as hydrogen sulfide (B99878) and dimethyl sulfide. nih.gov

Table 1: Examples of Bacteria Capable of Degrading Dimethyl Disulfide (DMDS)

| Bacterial Species | Environment Isolated From | Reference |

| Acinetobacter lwoffii | Kitchen Waste | nih.gov |

| Pseudomonas mendocina | Kitchen Waste | nih.gov |

| Myroides odoratus | Kitchen Waste | nih.gov |

| Thiobacillus species | Soil | oup.com |

| Marine Bacteria | Seawater | oup.com |

Factors Influencing Biodegradation Rates

The rate at which this compound biodegrades is influenced by a multitude of environmental and chemical factors. nih.govijpab.com

Bioavailability: As a compound with likely low water solubility, its availability to microorganisms is a critical rate-limiting step. Sorption to soil organic matter or sediments can sequester the compound, making it less accessible for microbial enzymes. ijpab.com

Microbial Population: The presence and abundance of specific microbial species equipped with the necessary catabolic enzymes are fundamental. Environments with a history of exposure to organosulfur compounds may harbor more adapted microbial communities. ijpab.com

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for sustaining microbial growth and metabolic activity. ijpab.com Seawater and some soils can be deficient in these nutrients, potentially slowing degradation rates. ijpab.com

Environmental Conditions:

pH: The optimal pH for the activity of microbial enzymes involved in degradation is a key factor. The pH of the soil or water can significantly impact the metabolic rates of degrading microorganisms. researchgate.net

Temperature: Temperature affects both the solubility of the compound and the metabolic rate of the microorganisms. Generally, degradation rates increase with temperature up to an optimal point for the specific microbial community. ijpab.comcdc.gov

Oxygen Availability: Aerobic degradation pathways, which typically involve oxygenases, are often more efficient. In anaerobic environments, degradation may still occur but often proceeds at a slower rate through different metabolic routes. ijpab.com

Presence of Other Carbon Sources: Supplementing with an additional, more easily degradable carbon source can sometimes enhance the biodegradation of recalcitrant compounds by promoting microbial growth (co-metabolism). nih.gov

Abiotic Degradation Processes

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For this compound, key abiotic processes include photolysis and hydrolysis. cdc.gov

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. Organic disulfides can undergo photolysis, which typically involves the cleavage of the sulfur-sulfur bond. tue.nl This bond dissociation results in the formation of two thiyl radicals (tert-pentylthiyl radicals in this case).

These highly reactive radicals can then participate in a variety of subsequent reactions, such as:

Hydrogen abstraction from other organic molecules.

Reaction with oxygen to form sulfonyl or other oxygenated sulfur species.

Recombination to reform the disulfide or react with other radicals.

While aromatic disulfides have been shown to act as photocatalysts under visible light, the photolysis of most dialkyl disulfides typically requires UV irradiation to break the S-S bond. tue.nl The efficiency of photolysis in surface waters would depend on the intensity of solar radiation, the depth and clarity of the water, and the presence of other substances that could either promote or inhibit the photochemical reactions.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The disulfide bond in dialkyl disulfides is generally stable towards hydrolysis at neutral pH. nih.gov However, under alkaline conditions (high pH), the disulfide bond can undergo hydrolysis. nih.govacs.org This reaction can produce a mixture of corresponding thiols (tert-pentanethiol) and sulfenic acids. nih.gov The rate of hydrolysis is generally dependent on pH and temperature. nist.gov

Other potential chemical transformations in the environment could involve oxidation reactions. Strong oxidizing agents present in certain environmental matrices could potentially oxidize the disulfide to form thiolsulfinates and, subsequently, thiolsulfonates. mdpi.com

Environmental Fate Modeling and Prediction of Degradation Products

Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals released into the environment. researchgate.net These models integrate a chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with environmental parameters to simulate its behavior in different compartments like air, water, soil, and sediment. researchgate.netanteagroup.com

For this compound, fate models can be used to:

Predict Partitioning: Estimate how the compound will distribute between soil/sediment, water, and air based on its properties. Given its likely hydrophobic nature, it is expected to have a high tendency to adsorb to organic matter in soil and sediment. cdc.gov

Identify Potential Degradation Products: Some advanced models can predict the likely transformation products based on known metabolic and chemical reaction pathways for similar functional groups. This helps in identifying metabolites of potential environmental concern.

These models are crucial for risk assessment as they help to understand a chemical's potential for transport, accumulation in the food chain, and long-term impact on ecosystems before extensive empirical data is available. researchgate.netanteagroup.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps in Di-tert-pentyl Disulphide Chemistry

The academic and industrial focus on this compound has been notably limited, with a significant portion of the available research centered on analogous compounds such as di-tert-butyl disulphide. Key contributions in the broader field of sterically hindered alkyl disulphides have primarily revolved around their synthesis and application as additives in lubricants and as sulfiding agents.

Key Academic Contributions (Inferred from Related Compounds):

Synthesis: Methodologies for synthesizing symmetrical disulphides often involve the oxidation of corresponding thiols. For instance, methods developed for di-tert-butyl disulphide, which involve the oxidation of tert-butyl mercaptan, could theoretically be adapted for this compound. These methods have evolved from conventional reactions to newer technologies utilizing microwave assistance and phase transfer catalysts to improve yield and reaction conditions. chemicalbook.com

Applications as Extreme Pressure (EP) Additives: Organic sulphur compounds, including polysulphides, are well-established as extreme pressure additives in lubricants for applications like gearboxes and metalworking fluids. wikipedia.orgarkema.com The mechanism involves the formation of a protective film on metal surfaces under high pressure and temperature, preventing wear and welding. wikipedia.orgvanderbiltchemicals.com It is reasonable to extrapolate that this compound would exhibit similar properties, functioning as a lubricant additive.

Sulfiding Agents: Di-tert-butyl polysulphide is used as a sulfiding agent for hydrotreating catalysts in refineries. cpchem.comjunyuanpetroleumgroup.com It aids in the conversion of metal oxides to their more active metallic sulphide form. cpchem.comjunyuanpetroleumgroup.com This application suggests a potential, though unexplored, use for this compound in similar catalytic processes.

Research Gaps:

Fundamental Physicochemical Data: There is a significant lack of published data on the fundamental physicochemical properties of pure this compound. This includes, but is not limited to, its precise boiling point, density, viscosity at various temperatures, and spectroscopic data (NMR, IR, MS).

Synthesis and Characterization: While synthesis can be inferred from related compounds, specific, optimized, and high-yield synthetic routes for this compound are not well-documented in academic literature. Detailed characterization of the pure compound is also lacking.

Performance as a Lubricant Additive: Although its function as an EP additive can be assumed based on the performance of similar polysulphides, there is a lack of comparative studies that evaluate the specific performance of this compound in various base oils. Research is needed to understand how the slightly longer alkyl chain (pentyl vs. butyl) affects its solubility, thermal stability, and effectiveness as an EP additive.

Mechanism of Action: The precise mechanisms of film formation and anti-wear properties for this compound on metal surfaces have not been investigated. Surface analysis studies are required to understand the tribochemical reactions it undergoes.

Biological and Environmental Profile: There is a scarcity of data on the toxicological and ecotoxicological profile of this compound. Understanding its biodegradability and potential environmental impact is crucial for its broader application.

Emerging Areas and Future Prospects for this compound Research

The future research landscape for this compound is largely uncharted, offering numerous opportunities for investigation, primarily by drawing parallels from advancements in the study of other organic disulphides.

Emerging Research Areas:

Advanced Lubricant Formulations: A key emerging area is the formulation of high-performance and environmentally friendly lubricants. Future research could focus on evaluating this compound as a component in synthetic and bio-based lubricants, potentially offering improved performance with reduced environmental impact compared to traditional chlorinated paraffin additives. arkema.com

Novel Material Synthesis: Di-tert-butyl disulphide has been explored as a less hazardous replacement for hydrogen sulphide in the atomic layer deposition (ALD) of two-dimensional molybdenum disulphide (MoS₂). ucc.ie This opens up a prospective research avenue for this compound as a precursor in the synthesis of other transition metal sulphides and advanced materials.

Redox-Responsive Systems: Disulphide bonds are crucial in various biological and chemical systems due to their redox activity. nih.gov While the focus has been on peptides and proteins, there is potential to explore the use of this compound in the development of redox-responsive polymers or self-healing materials, where the disulphide bond can be reversibly cleaved and reformed.

Future Research Prospects:

Computational Modeling and Simulation: Molecular modeling can be employed to predict the physicochemical properties of this compound and to simulate its interaction with metal surfaces. This could provide valuable insights into its performance as a lubricant additive and guide experimental work.

Comparative Performance Studies: A systematic investigation comparing the performance of this compound with other alkyl disulphides (e.g., di-tert-butyl disulphide, di-tert-dodecyl polysulphide) would be highly valuable. cnlubricantadditive.com Such studies should assess properties like thermal stability, load-bearing capacity, and compatibility with other additives.

Green Synthesis Routes: Developing environmentally benign synthesis methods for this compound, possibly using biocatalysis or green chemistry principles, would be a significant contribution.

Biomedical Applications: Although a long-term prospect, the role of disulphide-containing molecules in drug delivery and therapy is an expanding field. dovepress.com Research into the biological activity of this compound and its derivatives could uncover unforeseen applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-tert-pentyl disulphide, and how can reaction parameters be systematically optimized?

- Methodological Answer : Begin with a literature review to identify existing synthetic protocols (e.g., thiol-disulfide exchange or oxidative coupling). Use Design of Experiments (DoE) to optimize parameters like temperature (80–120°C), catalyst loading (e.g., iodine or metal oxides), and solvent polarity. Characterize yield and purity via gravimetric analysis and HPLC, ensuring reproducibility through triplicate trials . Validate structural integrity using (δ 1.2–1.4 ppm for tert-pentyl groups) and FT-IR (S-S stretching at ~500 cm) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer : Prioritize hyphenated techniques:

- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization to detect volatile impurities.

- HPLC-UV : Employ a C18 column with acetonitrile/water gradients to separate polar byproducts.

- NMR Spectroscopy : Analyze for quaternary carbon signals (δ 35–40 ppm) to confirm branching.

Cross-validate results with elemental analysis (C, H, S) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data of this compound across different studies?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., heating rates, atmosphere). Replicate conflicting studies under controlled conditions using TGA-DSC (10°C/min in N). Apply Kissinger analysis to compare activation energies () and identify kinetic outliers. Use XPS to detect surface oxidation products that may skew decomposition profiles .

Q. What computational modeling approaches best predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model S-S bond dissociation energies. Compare with experimental DSC data.

- Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids or supercritical CO to predict solubility and reactivity trends.

Validate predictions via small-scale kinetic experiments (e.g., Arrhenius plots) .

Q. What strategies exist for quantifying trace decomposition products during long-term storage of this compound?

- Methodological Answer : Design accelerated aging studies (40–60°C, 75% RH) with periodic sampling. Use UPLC-QTOF-MS to detect sub-ppm degradation products (e.g., tert-pentyl thiols or sulfonic acids). Apply multivariate analysis (PCA) to correlate degradation rates with storage conditions. Establish a stability-indicating assay using forced degradation (UV, oxidative stress) .

Q. How can Delphi techniques be adapted to establish consensus on emerging applications of this compound in catalytic systems?

- Methodological Answer :

- Expert Panel Formation : Recount 15–20 experts across organosulfur chemistry and catalysis, ensuring disciplinary diversity.

- Iterative Questionnaires : Pose open-ended questions (e.g., "What catalytic mechanisms could leverage steric hindrance of tert-pentyl groups?"). Use Likert scales to rank feasibility.

- Statistical Consensus : Calculate interquartile ranges (IQR) to identify outlier opinions. Conduct a final workshop to reconcile divergent views .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.